

Application Notes and Protocols for the Analytical Determination of Fenbuconazole

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Compound of Interest

Compound Name: *Fenbuconazole*

Cat. No.: *B054123*

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Introduction

Fenbuconazole is a triazole fungicide widely used in agriculture to protect crops from fungal diseases.^[1] Its extensive use necessitates robust and sensitive analytical methods for monitoring its residues in various environmental and food matrices to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the determination of **fenbuconazole** using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are applicable to researchers, scientists, and professionals involved in pesticide residue analysis and drug development.

Section 1: Analysis of Fenbuconazole by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry is a highly selective and sensitive technique for the quantification of **fenbuconazole** residues in complex matrices.^{[2][3]}
^[4]

Application Note

This method is suitable for the determination of **fenbuconazole** in food matrices such as fruits and vegetables. The protocol involves extraction of the analyte using the QuEChERS (Quick,

Easy, Cheap, Effective, Rugged, and Safe) method, followed by clean-up using dispersive solid-phase extraction (d-SPE) and analysis by GC-MS/MS.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated GC-MS/MS method for **fenbuconazole** analysis.

Parameter	Result	Reference
Linearity Range	0.01 - 1.00 mg/L	[2]
Limit of Detection (LOD)	0.003 mg/kg	[2]
Limit of Quantitation (LOQ)	0.01 mg/kg	[2][4]
Recovery (at 0.01-0.05 mg/kg)	76.5% - 89.6%	[2]
Relative Standard Deviation (RSD)	< 10.3%	[2]

Experimental Protocol

1. Sample Preparation (QuEChERS Method)[3][5]

- Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥3000 rpm for 5 minutes.

- Clean-up (Dispersive SPE):
 - Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 2 minutes.
- Final Extract:
 - Take an aliquot of the cleaned-up supernatant for GC-MS/MS analysis.

2. GC-MS/MS Analysis[2][3][6]

- Gas Chromatograph (GC): Agilent Intuvo 9000 GC system or similar.
- Mass Spectrometer (MS): Agilent 7010B triple quadrupole mass spectrometer or similar.
- Column: Appropriate capillary column for pesticide analysis (e.g., HP-5ms).
- Injection Volume: 1-2 µL.
- Inlet Temperature: 250 - 280 °C.
- Oven Temperature Program:
 - Initial temperature: 70-100 °C, hold for 1-2 minutes.
 - Ramp: 25-30 °C/min to 280-300 °C, hold for 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Ion Source Temperature: 230 - 280 °C.
- Ionization Mode: Electron Impact (EI).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- Precursor Ion > Product Ions (Collision Energy): Specific transitions for **fenbuconazole** should be optimized. For example, m/z 198 > 129 and m/z 129 > 102.[6]

Experimental Workflow Diagram



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Caption: Workflow for **Fenbuconazole** Analysis by GC-MS/MS.

Section 2: Analysis of Fenbuconazole by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high throughput and sensitivity, making it an excellent alternative for the analysis of **fenbuconazole**, especially for its chiral enantiomers and metabolites.[7][8][9][10]

Application Note

This method is particularly suited for the simultaneous enantioselective determination of **fenbuconazole** and its main metabolites in environmental samples like soil and water.[7] It can also be applied to biological samples for toxicokinetic studies.[8][9][10] The protocol involves either QuEChERS for soil or solid-phase extraction (SPE) for water samples, followed by chiral UPLC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the enantioselective analysis of **fenbuconazole**.

Parameter	Soil	Water	Reference
Linearity Range	1.0 - 125 µg/L	1.0 - 125 µg/L	[7]
LOD	< 0.8 µg/kg	< 0.8 µg/L	[7]
LOQ	≤ 2.5 µg/kg	Not specified	[7]
Recovery (at 5, 25, 50 µg/kg)	82.5% - 104.1%	81.8% - 104.6% (at 0.25, 0.5, 2.5 µg/L)	[7]
Intra-day RSD	2.7% - 9.5%	2.6% - 11.4%	[7]
Inter-day RSD	5.7% - 11.2%	5.3% - 10.4%	[7]

Experimental Protocol

1. Sample Preparation

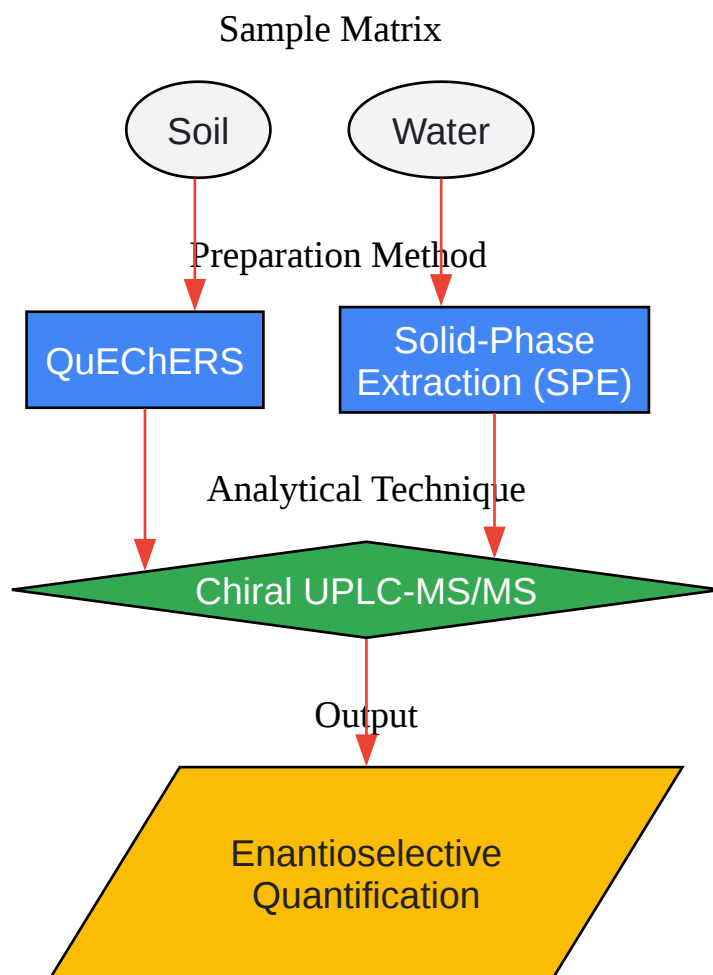
- Soil Samples (QuEChERS):[7]
 - Weigh 5 g of soil into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile and vortex for 1 minute.
 - Add extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl), shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
 - Follow with d-SPE clean-up as described in the GC-MS/MS protocol.
- Water Samples (Solid-Phase Extraction - SPE):[7]
 - Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
 - Pass 100-500 mL of the water sample through the cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the analytes with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

- Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. UPLC-MS/MS Analysis[7][8][9]

- UPLC System: Waters ACQUITY UPLC or similar.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Chiral Column: Chiralcel OD-RH (150 mm × 4.6 mm) or similar for enantioselective separation.[7]
- Mobile Phase: Isocratic or gradient elution with a mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with additives like formic acid or ammonium acetate.
- Flow Rate: 0.3 - 0.6 mL/min.
- Column Temperature: 25 - 40 °C.
- Injection Volume: 5-10 µL.
- Ion Source: Electrospray Ionization (ESI), positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Precursor Ion > Product Ions (Collision Energy): Specific transitions for **fenbuconazole** and its metabolites must be optimized.

Logical Relationship Diagram



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Caption: Selection of Sample Preparation for UPLC-MS/MS Analysis.

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